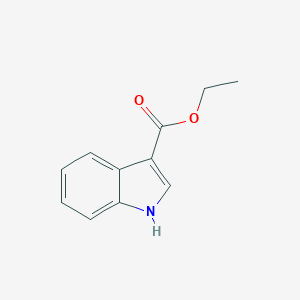

Ethyl indole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUHVMVYFOXTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289769 | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-41-0 | |

| Record name | 1H-Indole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63796 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 776-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW9VF3T3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl indole-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl Indole-3-Carboxylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic compound. We will move beyond its fundamental properties, such as molecular weight, to explore its synthesis, rigorous analytical characterization, and its significant role as a foundational scaffold in modern medicinal chemistry. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Structural Properties

This compound is an organic compound featuring an indole ring system—a fusion of a benzene and a pyrrole ring—with an ethyl ester group at the C3 position.[1] Its molecular formula is C₁₁H₁₁NO₂.[2][3] At room temperature, it typically presents as a white to off-white or yellow crystalline solid.[1][3] While largely insoluble in water, it demonstrates moderate to good solubility in common organic solvents like ethanol, methanol, and dichloromethane.[1]

A precise understanding of its physicochemical properties is the cornerstone of its application in synthesis and analysis. The molecular weight is a critical parameter for stoichiometric calculations in reaction design and for confirmation of identity via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 189.21 g/mol | [2][3][4][5] |

| Exact Mass | 189.078978594 Da | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][6] |

| CAS Number | 776-41-0 | [2][4][6] |

| Appearance | White to off-white/yellow solid | [1][3][7] |

| Melting Point | 120-124 °C | [7] |

| IUPAC Name | ethyl 1H-indole-3-carboxylate | [2] |

| Synonyms | 3-(Ethoxycarbonyl)indole, Indole-3-carboxylic acid ethyl ester | [1][4][6] |

Synthesis: The Fischer Indole Synthesis Approach

The synthesis of indole derivatives is a foundational topic in heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered in 1883, remains a versatile and widely used reaction for creating the indole core from an arylhydrazone and an aldehyde or ketone under acidic conditions.[8][9] This method is often employed for producing substituted indoles, including precursors for antimigraine drugs of the triptan class.[9]

Causality in Experimental Design

The choice of the Fischer synthesis is predicated on its reliability and the accessibility of starting materials. The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone, which forms an enamine intermediate.[9] The subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[9] The selection of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid, is crucial, especially for sterically demanding substrates, as it facilitates the key rearrangement and cyclization steps.[8]

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for synthesizing this compound.

-

Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve ethyl pyruvate (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone intermediate.

-

Filter the solid and wash with cold ethanol. The intermediate can be used directly in the next step.

-

-

Acid-Catalyzed Cyclization:

-

To a new flask, add the phenylhydrazone intermediate.

-

Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a pre-mixed solution of sulfuric acid in acetic acid, under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

-

Work-up and Purification:

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any experimental workflow. A multi-technique approach ensures trustworthiness. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.

Caption: Derivatization strategies for drug discovery.

Conclusion

This compound is far more than a simple chemical defined by its molecular weight. It is a foundational building block in organic synthesis with profound implications for drug discovery and development. Its straightforward synthesis via methods like the Fischer indole synthesis, combined with its amenability to diverse chemical modifications, ensures its continued relevance. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for any scientist aiming to leverage the power of the indole scaffold in their research endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247965, this compound.

- CP Lab Safety (n.d.). This compound, min 97%, 100 grams.

- Tradeindia (n.d.). This compound - Molecular Formula: C11h11no2.

- Li, Y., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.

- Al-Hourani, B. J., et al. (2016). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.

- Scribd (n.d.). Indole 3 Carboxylate.

- SpectraBase (n.d.). 1H NMR of ethyl 2-methyl-1H-indole-3-carboxylate.

- SpectraBase (n.d.). This compound.

- Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

- Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Wikipedia (n.d.). Fischer indole synthesis.

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.

- Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate.

- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

- Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester.

- Al-Ostath, A. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- NIST (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.

- S. G. K. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589098, Mthis compound.

- mzCloud (n.d.). Indole 3 carboxylic acid.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound at Attractive Price - High Purity & Reliable Quality [nacchemical.com]

- 4. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Melting Point of Ethyl Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of ethyl indole-3-carboxylate, a key parameter for its identification, purity assessment, and application in research and development. We will delve into the theoretical underpinnings of melting point, explore the practical aspects of its determination, and analyze the factors that can lead to variability in its reported values. This document is designed to equip researchers with the knowledge to accurately determine and interpret the melting point of this important indole derivative.

Introduction to this compound

This compound (CAS No. 776-41-0) is a significant organic compound featuring an indole core functionalized with an ethyl ester at the 3-position. Its molecular formula is C₁₁H₁₁NO₂ and it has a molecular weight of 189.21 g/mol .[1] This compound typically appears as a solid, with its color described as ranging from colorless to yellow or even brown, likely depending on its purity.[2] It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Given its role in synthesis, a precise understanding of its physical properties, particularly its melting point, is paramount for quality control and reaction monitoring.

The Discrepancy in Reported Melting Points: A Critical Analysis

A review of commercially available this compound and chemical databases reveals a notable discrepancy in its reported melting point. The values span a wide range, with commonly cited ranges being 120-124 °C and 122-125 °C.[1] However, other sources have reported values as high as 256-258 °C and as low as 82 °C. This significant variation underscores the importance of understanding the factors that can influence this fundamental physical property. The most likely contributors to this disparity are the presence of impurities and the potential for polymorphism.

The Foundational Role of Purity in Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. However, the presence of even small amounts of impurities can lead to a phenomenon known as melting point depression.[3] Impurities disrupt the regular crystalline lattice of the solid, which weakens the intermolecular forces holding the molecules together. Consequently, less energy is required to break these forces, resulting in a lower melting point.[3][4]

Furthermore, impurities typically cause the melting to occur over a broader temperature range. This is because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.[3] Therefore, a sharp melting range is often a strong indicator of a compound's high purity.

The Intriguing Possibility of Polymorphism

Synthesis and Purification: The Gateway to an Accurate Melting Point

An accurate melting point determination begins with a pure sample. The synthesis and subsequent purification of this compound are therefore critical steps.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of indole-3-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6]

Experimental Protocol: Fischer Esterification of Indole-3-Carboxylic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-carboxylic acid (1 equivalent).

-

Solvent and Catalyst Addition: Add an excess of absolute ethanol, which acts as both a reactant and a solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Another prominent method for synthesizing the indole scaffold itself is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7]

Conceptual Workflow: Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, or residual catalyst. Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of indole derivatives include ethanol, ethyl acetate/hexane, and acetone/water.[8][9]

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, a mixture of ethyl acetate and hexanes is often a good starting point.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent (or the more polar solvent of a pair) to form a saturated solution.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Standard Methodologies for Melting Point Determination

To ensure accuracy and reproducibility, standardized methods for melting point determination should be employed. The two most common and accepted methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method that involves heating a small, packed sample of the compound in a capillary tube and visually observing the temperature range over which it melts.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating Rate: For a preliminary determination, a rapid heating rate can be used to get an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[3]

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The recorded melting range provides valuable information about the purity of the sample.

Logical Flow for Accurate Capillary Melting Point Determination

Caption: Capillary Melting Point Protocol.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly accurate and quantitative data on the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.[10]

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh a small amount of the purified and dried sample (typically 1-5 mg) into a DSC pan.[11]

-

Pan Sealing: Seal the pan with a lid. For volatile samples, hermetically sealed pans should be used.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Program the instrument with a specific heating rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting point.

-

Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the heat of fusion.

Data Interpretation in DSC

Caption: Interpreting DSC Thermogram Data.

Comparative Melting Points of Related Indole Derivatives

To provide further context, it is useful to consider the melting points of structurally related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 232-234 (dec.) |

| Mthis compound | C₁₀H₉NO₂ | 175.18 | 149-152 |

| This compound | C₁₁H₁₁NO₂ | 189.21 | 120-125 |

Note: The melting point of 120-125 °C is the most consistently reported range for high-purity this compound.

Conclusion

The melting point of this compound is a critical physical property that is highly sensitive to the purity of the sample and potentially to its crystalline form. The wide range of reported values in the literature highlights the importance of meticulous purification and the use of standardized determination methods. For reliable and reproducible results, it is recommended that researchers purify this compound by recrystallization and determine its melting point using either the capillary method with a slow heating rate or by Differential Scanning Calorimetry. A sharp melting range within the most commonly cited range of 120-125 °C is indicative of a high-purity sample. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently determine and interpret the melting point of this versatile indole derivative.

References

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure.

- Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.

- NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements.

- SSERC. (n.d.). Melting point determination.

- Wikipedia. (2023). Fischer indole synthesis.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.

- Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.

- ChemSynthesis. (2025). tert-butyl 3-methyl-1H-indole-1-carboxylate.

- ResearchGate. (2016). Synthesis of 3-Ethyl Indole.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Wikipedia. (2023). Fischer indole synthesis.

- PubMed. (2008). A three-component Fischer indole synthesis.

- Reddit. (2023). Go-to recrystallization solvent mixtures.

- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Canadian Science Publishing. (n.d.). THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE.

- RSC Publishing. (n.d.). Polymorphs of oxindole as the core structures in bioactive compounds.

- Tradeindia. (n.d.). This compound - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.

- PubChem. (n.d.). Indole-3-Carboxylic Acid.

- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.

- PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).

- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

- ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate.

- PubMed Central. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).

- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.

- Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.

- Wikipedia. (2023). Indole.

- ChemSynthesis. (2025). 2-ethyl-3-propyl-1H-indole.

- ResearchGate. (n.d.). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- PubChem. (n.d.). This compound.

Sources

- 1. byjus.com [byjus.com]

- 2. This compound - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Polymorphs of oxindole as the core structures in bioactive compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Solubility of Ethyl Indole-3-Carboxylate

This guide provides a comprehensive overview of the solubility characteristics of ethyl indole-3-carboxylate, a critical parameter for its application in research, drug development, and chemical synthesis. As a key intermediate in the synthesis of various bioactive molecules, including serotonin receptor agonists and anti-inflammatory agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1] This document moves beyond a simple data sheet to explain the underlying physicochemical principles governing solubility and provides actionable, field-proven protocols for its experimental determination and practical application.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is characterized by a bicyclic indole ring system, which is largely nonpolar, and an ethyl ester functional group, which provides a degree of polarity.[1] This duality governs its behavior in various solvents.

A summary of its key properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [2][3][4] |

| Appearance | White to light yellow or brown crystalline solid | [1][3][4] |

| Melting Point | 120-124 °C | [3][5][6] |

| pKa | 15.42 ± 0.30 (Predicted) | [1][6] |

| XLogP3 | 2.6 | [2] |

The predicted pKa suggests the N-H proton of the indole ring is very weakly acidic.[1][6] The XLogP3 value of 2.6 indicates a preference for lipophilic environments over aqueous ones, predicting poor water solubility.[2]

Qualitative Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][8] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

In Polar Protic Solvents (e.g., Water): this compound is largely insoluble in water.[1] While the ester carbonyl and the indole N-H group can participate in hydrogen bonding, the large, nonpolar surface area of the fused ring system dominates, preventing effective solvation by water molecules.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): It exhibits moderate to good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the ethyl ester group, facilitating dissolution. Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[9]

-

In Nonpolar Solvents (e.g., Hexane): Solubility is expected to be limited. While the indole ring is nonpolar, the polarity of the ethyl ester group hinders dissolution in purely nonpolar solvents.

-

In Solvents of Intermediate Polarity (e.g., Ethanol, Methanol, Dichloromethane): The compound shows moderate solubility in these common organic solvents.[1] Solvents like ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with both the polar and nonpolar regions of the molecule.

Experimental Protocol for Quantitative Solubility Determination

For many applications, a precise quantitative measure of solubility is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10][11] This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a shaking incubator is critical for reproducibility and accuracy.

-

Equilibration Time: A sufficient equilibration time (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation: Centrifugation or filtration is crucial to separate the undissolved solid from the saturated solution, preventing artificially high concentration readings.

-

Analytical Method: A validated, specific, and sensitive analytical method like HPLC is required for accurate quantification of the dissolved solute.

Step-by-Step Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or a similar quantitative method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: General workflow for the purification of a solid by recrystallization.

Conclusion

The solubility of this compound is a direct function of its molecular structure, exhibiting poor aqueous solubility but moderate solubility in common organic solvents like ethanol and dichloromethane. [1]This guide provides a robust framework for both understanding these properties and for their quantitative determination through validated experimental protocols. The methodologies detailed herein for solubility measurement and purification by recrystallization are essential tools for any researcher or drug development professional working with this important chemical intermediate. By applying these principles, scientists can ensure the efficient and reproducible use of this compound in their synthetic and formulation endeavors.

References

- This compound | C11H11NO2 | CID 247965. PubChem, National Institutes of Health.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Solubility of Organic Compounds.

- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.

- Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Cheméo.

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- This compound at Attractive Price - High Purity & Reliable Quality. ExporterIndia.

- THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound at Attractive Price - High Purity & Reliable Quality [nacchemical.com]

- 5. This compound EP Reference Standard CAS 776-41-0 Sigma Aldrich [sigmaaldrich.com]

- 6. This compound | 776-41-0 [amp.chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl Indole-3-carboxylate

Introduction

Ethyl indole-3-carboxylate is a pivotal molecule within the vast landscape of heterocyclic chemistry. As a derivative of the indole scaffold, a structure prevalent in numerous natural products and pharmacologically active compounds, it serves as a crucial building block in the synthesis of a wide array of therapeutic agents, including inhibitors of human 5-lipoxygenase and glycine receptor ligands. Its structural integrity is paramount, and its unambiguous characterization is a prerequisite for any downstream application, from fundamental research to pharmaceutical quality control.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the resulting spectral features. This document is designed to serve as a practical, in-depth resource for researchers, scientists, and drug development professionals, enabling confident identification and robust quality assessment of this important compound.

Molecular Structure and Spectroscopic Correlation

To interpret spectral data effectively, one must first understand the molecule's architecture. This compound (C₁₁H₁₁NO₂) consists of a bicyclic indole ring system, with an ethyl carboxylate group attached at the C3 position. This arrangement presents several distinct chemical environments that are readily interrogated by spectroscopic methods.

The numbering convention used throughout this guide for NMR assignments is illustrated below. Understanding this framework is key to correlating specific atoms with their spectral signals.

Caption: IUPAC Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by signals from the indole N-H, the aromatic protons on the benzene ring, the lone proton on the pyrrole ring, and the ethyl ester group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and does not exchange rapidly.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 12.10 | br s | - | 1H | NH -1 |

| 8.34 | d | 1.5 | 1H | H -4 |

| 8.07 | s | - | 1H | H -2 |

| 7.47 | dd | 8.5, 1.6 | 1H | H -5 |

| 7.34 | d | 8.5 | 1H | H -7 |

| ~7.20 | m | - | 1H | H -6 |

| 4.28 | q | 7.1 | 2H | -O-CH₂ -CH₃ |

| 1.32 | t | 7.1 | 3H | -O-CH₂-CH₃ |

Note: Data synthesized from reference literature.[1] Actual shifts can vary slightly based on solvent and concentration.

Interpretation and Field Insights:

-

N-H Proton (δ 12.10): The significant downfield shift and broadness are characteristic of an indole N-H proton. Its acidic nature and participation in hydrogen bonding with the DMSO solvent contribute to this chemical shift.

-

Aromatic Protons (δ 7.20-8.34): The protons on the benzene ring (H-4, H-5, H-6, H-7) and the pyrrole ring (H-2) resonate in the aromatic region. The H-4 proton is notably deshielded due to the anisotropic effect of the adjacent ester carbonyl group.

-

Ethyl Group (δ 4.28, δ 1.32): This classic pattern is a textbook example of spin-spin coupling. The -CH₂- protons (quartet) are split by the three neighboring -CH₃ protons (n+1 = 4). Conversely, the -CH₃ protons (triplet) are split by the two neighboring -CH₂- protons (n+1 = 3). The 7.1 Hz coupling constant is identical for both signals, confirming their connectivity.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set to ~220-240 ppm, centered around 100 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Standard Fourier transformation and processing are applied.

Data Summary: ¹³C NMR (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.1 | C =O (Ester Carbonyl) |

| 135.6 | C -7a |

| 133.2 | C -2 |

| 128.9 | C -3a |

| 128.2 | C -4 |

| 122.0 (approx.) | C -6 |

| 120.0 (approx.) | C -5 |

| 114.9 | C -7 |

| 106.0 | C -3 |

| 59.3 | -O-C H₂-CH₃ |

| 14.5 | -O-CH₂-C H₃ |

Note: Data synthesized from reference literature.[1][2]

Interpretation and Field Insights:

-

Carbonyl Carbon (δ 164.1): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield as expected due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.

-

Aromatic Carbons (δ 106.0-135.6): The eight carbons of the indole ring appear in the typical aromatic region. The C-3 carbon is notably upfield because it is not directly attached to a proton and is influenced by the nitrogen atom.

-

Ethyl Group Carbons (δ 59.3, δ 14.5): The methylene carbon (-O-C H₂-) is directly attached to the electronegative oxygen, shifting it downfield to 59.3 ppm. The terminal methyl carbon is the most shielded (upfield) carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the IR beam path and record the sample spectrum.

-

The final spectrum is automatically generated as the ratio of the sample to the background.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1670-1690 | C=O Stretch | Ester Carbonyl (Conjugated) |

| ~1620, ~1460 | C=C Stretch | Aromatic Ring |

| ~1250-1150 | C-O Stretch | Ester C-O |

| ~750 | =C-H Bend | ortho-disubstituted benzene |

Note: Data synthesized from reference literature.[2][3]

Interpretation and Field Insights:

-

N-H Stretch (~3300 cm⁻¹): A moderately sharp peak in this region is a clear indicator of the N-H bond of the indole ring.

-

C=O Stretch (~1670 cm⁻¹): This is the most intense and diagnostically significant peak in the spectrum. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) because of conjugation with the indole ring system, which weakens the C=O double bond. This is a critical self-validating feature: the position of this peak confirms the ester is attached to the aromatic system.

-

Fingerprint Region (<1500 cm⁻¹): The complex pattern of peaks in this region, including the strong C-O stretch and the =C-H bend, is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

-

Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).

-

-

MS Ionization and Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range (m/z) of approximately 40-300 amu.

-

Data Summary: Key Mass Fragments (EI-MS)

| m/z (mass-to-charge) | Proposed Fragment | Interpretation |

|---|---|---|

| 189 | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 144 | [M - OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical |

| 116 | [C₈H₆N]⁺ | Loss of the entire ester group followed by rearrangement |

Note: Data synthesized from reference literature.[2][4]

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 189 confirms the molecular formula and weight (189.21 g/mol ).[2] The fragmentation is dominated by cleavages adjacent to the carbonyl group, which is typical for esters.[4] The most significant fragmentation involves the loss of the ethoxy radical (-•OCH₂CH₃) via alpha-cleavage to yield a stable acylium ion at m/z 144. This is often the base peak. Further fragmentation can lead to the ion at m/z 116.

Caption: Primary Fragmentation Pathway in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural proof.

Sources

Introduction: The Indole Core and Its Carboxylic Acid Derivatives

An In-Depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acid Esters

The indole ring system is a quintessential heterocyclic scaffold, forming the structural bedrock of a vast array of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals and agrochemicals.[1] Among its many derivatives, indole-3-carboxylic acid (I3CA) and its corresponding esters represent a class of compounds with a rich history and profound significance. Structurally analogous to the primary plant auxin, indole-3-acetic acid (IAA), these molecules have been a focal point of research for their roles in plant physiology, their utility as building blocks in organic synthesis, and their function as "privileged scaffolds" in modern drug discovery.[2][3]

This guide provides a comprehensive exploration of the discovery, synthesis, and application of indole-3-carboxylic acid esters. We will trace their historical origins, from their identification in natural sources to the evolution of their chemical synthesis. We will delve into the causality behind experimental choices in both classical and modern synthetic protocols and illuminate their diverse applications in the hands of researchers, scientists, and drug development professionals.

Part 1: Genesis and Early Discovery

Natural Origins and the Auxin Connection

The story of indole-3-carboxylic acid is intrinsically linked to the study of plant hormones. While its close relative, indole-3-acetic acid (IAA), was identified as the principal auxin responsible for plant growth, I3CA was also discovered as a naturally occurring, albeit less active, metabolite.[4] It has been isolated from various natural sources, including endophytic fungi and a range of food plants like broccoli and cabbage, where it exists as a product of tryptophan metabolism.[4][5]

The initial scientific impetus for studying I3CA and its derivatives was driven by the explosive growth in agrochemical research in the early 20th century. After the discovery that high concentrations of IAA could act as a herbicide by inducing uncontrolled growth, chemists began synthesizing structural analogues to find more stable and potent compounds.[3] This research led to the development of phenoxy herbicides like 2,4-D and spurred investigation into other indole derivatives, including I3CA esters, as potential plant growth regulators and herbicides.[3][6] The ester functional group was often introduced to modify the compound's lipophilicity, thereby improving its uptake and translocation within the plant.

Part 2: The Evolution of Synthesis: From Classical Methods to Modern Catalysis

The synthesis of the indole-3-carboxylic acid ester framework has evolved significantly over the past century. Early methods were often lengthy and required harsh conditions, while modern advancements in catalysis have enabled highly efficient and versatile routes.

Classical Synthetic Routes

Traditional syntheses of the indole core, such as the Fischer, Reissert, and Bischler-Möhlau methods, were the foundational approaches. However, directly installing a carboxylic acid or ester at the C3 position often required multi-step functional group manipulations. A common classical approach involves the cyclization of a precursor that already contains the necessary carbon framework. For instance, the reaction of imines with the anion of a substituted phenylacetate can lead to cyclization and subsequent air oxidation to form the indole ring.[2] Another pathway involves the basic hydrolysis of 3-indolyltrifluoromethyl ketones, which cleaves the ketone to yield the desired carboxylic acid.[2]

These methods, while historically important, often suffered from limitations such as low yields, the need for high temperatures, and poor functional group tolerance, making them less suitable for the complex molecules required in modern drug discovery.

Modern Synthetic Strategies: A Paradigm Shift

The advent of transition metal catalysis revolutionized indole synthesis, offering milder conditions, superior yields, and unprecedented molecular diversity.

1. Palladium-Catalyzed Intramolecular α-Arylation: A particularly powerful modern method involves the palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters.[7] This reaction provides a direct and efficient route to the indole-3-carboxylic acid ester core.

-

Causality of the Method: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is critical as it can readily undergo oxidative addition into the aryl-iodine bond of the starting material. This forms a Pd(II)-aryl intermediate. A base is then used to generate an enolate from the ester, which acts as the nucleophile. The subsequent intramolecular reductive elimination step forms the new C-C bond, constructing the five-membered ring of the indole and regenerating the Pd(0) catalyst to continue the cycle. The use of phenol and a strong base like potassium phenoxide has been shown to be particularly effective, likely by facilitating the enolization step.[7]

Workflow for Palladium-Catalyzed Synthesis

Caption: Palladium-catalyzed cyclization workflow.

2. Esterification and Derivatization: The carboxylic acid at the C3 position is a versatile chemical handle for creating vast libraries of derivatives. Standard esterification procedures are commonly employed.

-

Expert Insight: The choice of esterification method depends on the substrate's sensitivity. For robust substrates, simple Fischer esterification (acid catalyst in alcohol solvent) is sufficient. However, for more delicate molecules common in late-stage drug development, coupling agents are preferred. Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) activate the carboxylic acid, allowing it to react with an alcohol under mild conditions to form the ester with high efficiency and minimal side reactions.[8][9]

3. Sustainable Methodologies: Flow Chemistry and Photoredox Catalysis: In line with the principles of green chemistry, recent efforts have focused on developing more sustainable synthetic routes.

-

Flow Chemistry: A concise synthesis of an indole-3-carboxylic ester has been developed using continuous flow technology. This approach offers enhanced safety, precise control over reaction parameters, and easier scalability compared to traditional batch processing.[2]

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for indole synthesis, enabling reactions under exceptionally mild conditions. For example, irradiating N-aryl enamines with visible light in the presence of an iridium photosensitizer and a cobaloxime catalyst can produce indoles with hydrogen gas as the only byproduct.[1][2]

Part 3: Applications in Drug Discovery and Agrochemicals

The indole-3-carboxylic acid ester scaffold is highly valued in both medicinal chemistry and agrochemical development due to its favorable pharmacological properties and its ability to mimic the natural auxin hormone.

A Privileged Scaffold in Medicinal Chemistry

The indole core can form crucial hydrogen bonds and engage in π-stacking interactions with biological targets, making it a "privileged scaffold." The C3-ester group provides a key vector for diversification, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

-

Antihypertensive Agents: The scaffold is a key precursor in the design of non-peptide angiotensin II (AT1) receptor antagonists, a major class of drugs used to treat hypertension.[2]

-

Anticancer Therapeutics: Indole-3-carboxylic acid has been shown to enhance the anti-colorectal cancer potency of the chemotherapy drug Doxorubicin by inducing cellular senescence, effectively halting the proliferation of cancer cells.[10]

-

Antimicrobial Agents: By conjugating the indole-3-carboxylic acid core with polyamines or amino acids, researchers have developed novel compounds with significant antibacterial and anthelmintic activities.[9][11] These derivatives often work by disrupting bacterial cell membranes.[9]

Drug Development Diversification Strategy

Caption: Diversification of the I3CA scaffold for drug discovery.

Targeted Agrochemicals

Building on the historical connection to auxins, modern research has leveraged a deeper understanding of the auxin signaling pathway to design highly specific herbicides.

-

Mechanism of Action: Many indole-3-carboxylic acid derivatives act as auxin mimics. They bind to the auxin receptor protein, Transport Inhibitor Response 1 (TIR1), leading to downstream signaling that causes uncontrolled cell division and growth, ultimately resulting in the death of susceptible broadleaf weeds.[6] Molecular docking studies have confirmed that these synthetic molecules interact with the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions.[8] This targeted approach allows for the development of effective herbicides while minimizing off-target effects.

Part 4: Technical Protocols and Data

To provide a practical context, this section outlines a representative experimental protocol for synthesis and presents a summary of biological data for select derivatives.

Experimental Protocol: Synthesis of α-Substituted Indole-3-Acetic Acids

The following protocol is a representative example adapted from the literature for the synthesis of indole-3-carboxylic acid derivatives, demonstrating the protection, substitution, and deprotection steps.[6][8]

-

Esterification (Protection):

-

To a solution of indole-3-acetic acid (10.0 mmol) in anhydrous dichloromethane (40 ml), add dicyclohexylcarbodiimide (DCC, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol).

-

Add methanol (1.2 equivalents) and stir the mixture at room temperature for 4 hours, monitoring by TLC.

-

Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate. Purify by column chromatography to yield methyl indole-3-acetate.

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent C-H alkylation step, which requires a strong base. DCC/DMAP is a mild and efficient coupling system for this transformation.

-

-

N-Protection and α-Alkylation:

-

To a solution of methyl indole-3-acetate (10.0 mmol) in THF under an inert atmosphere at -78°C, add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.

-

Stir for 30 minutes, then add the desired alkyl bromide (R-Br, 1.2 equivalents).

-

Allow the reaction to slowly warm to 0°C and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography.

-

Rationale: LDA is a strong, non-nucleophilic base capable of deprotonating the α-carbon of the ester, forming a reactive enolate. The low temperature (-78°C) is crucial to prevent side reactions and control the enolate formation.

-

-

Hydrolysis (Deprotection):

-

Dissolve the purified α-substituted ester (1.0 mmol) in a mixture of methanol and 2M aqueous NaOH (4:1 v/v, 10 ml).

-

Heat the mixture at 75°C for 4 hours.

-

Cool to room temperature and acidify to pH 3 with 2M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final indole-3-carboxylic acid derivative.

-

Rationale: Basic hydrolysis (saponification) is a standard and robust method for converting an ester back to a carboxylic acid. The elevated temperature accelerates the reaction.

-

Data Summary: Biological Activity of Indole-3-Carboxylic Acid Derivatives

The following table summarizes the structures and biological activities of representative compounds synthesized in various studies.

| Compound ID | Structure (R-group on Indole-3-carboxyl core) | Biological Activity | Source |

| 1 | Phenylalanine methyl ester | Potent anthelmintic activity | [11] |

| 2 | Tyrosine methyl ester | Significant antibacterial activity | [11] |

| 3 | -CH(C₁₂H₂₅)COOH | Herbicidal activity (Inhibits rape root growth by 75% at 100 mg/L) | [8] |

| 4 | -CH((CH₂)₄O-Ph-4-Cl)COOH | Herbicidal activity (Inhibits rape root growth by 90% at 100 mg/L) | [8] |

Conclusion

From their humble origins as natural metabolites to their current status as indispensable tools in chemistry and medicine, indole-3-carboxylic acid and its esters have had a remarkable scientific journey. The evolution of their synthesis, from classical procedures to elegant palladium-catalyzed reactions and sustainable photoredox methods, mirrors the broader progress of organic chemistry itself. The inherent versatility of the indole scaffold, combined with the chemical tractability of the C3-carboxyl group, has solidified its role as a privileged structure in the rational design of new herbicides and therapeutics. As researchers continue to seek molecules with greater precision and efficacy, the rich history and ongoing innovation surrounding indole-3-carboxylic acid esters ensure they will remain at the forefront of scientific discovery for years to come.

References

- Hu, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]

- Festa, A. A. (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).

- Hu, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

- Que, Y., et al. (2022).

- Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Alonso, I., et al. (2007). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. [Link]

- Sravanthi, T., & Manjula, A. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.

- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

- Kummari, R., et al. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 5. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Indole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indole-3-carboxylate derivatives represent a structurally diverse and biologically significant class of natural products. Derived from the amino acid tryptophan, these compounds are found across a wide range of organisms, from terrestrial plants and fungi to marine bacteria and sponges. Their varied physiological roles, from plant defense to antimicrobial and cytotoxic activities, have positioned them as a compelling area of research for drug discovery and development. This guide provides a comprehensive overview of the natural occurrence of indole-3-carboxylate derivatives, their biosynthetic origins, physiological functions, and the methodologies for their isolation and characterization.

Section 1: The Biosynthetic Landscape of Indole-3-Carboxylate Derivatives

The journey of indole-3-carboxylate derivatives begins with the essential amino acid L-tryptophan. While multiple biosynthetic routes exist across different biological kingdoms, a common theme is the modification of the indole ring and the carboxyl group at the C3 position.

Tryptophan-Dependent Biosynthesis in Plants

In plants, particularly in the model organism Arabidopsis thaliana, the biosynthesis of indole-3-carboxylic acid (ICOOH) and its derivatives is intricately linked to plant defense mechanisms.[1][2][3][4][5] The pathway initiates with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a crucial branching point in indole metabolism.[1][3][5] This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3.[1]

From IAOx, the pathway proceeds to indole-3-acetonitrile (IAN).[1][2][3] While the precise enzymatic steps to ICOOH from IAN are still being fully elucidated, studies suggest the involvement of enzymes like Arabidopsis Aldehyde Oxidase 1 (AAO1) and Cytochrome P450 71B6 (CYP71B6).[2][3] AAO1 is thought to oxidize indole-3-carbaldehyde (ICHO), a precursor, to ICOOH.[2][3][4] CYP71B6 can directly convert IAN to ICHO and ICOOH.[2][3]

The resulting ICOOH can then undergo further modifications, such as hydroxylation and glycosylation, to generate a diverse array of derivatives.[1][3] For instance, glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid have been identified in Arabidopsis.[2][3]

Caption: Biosynthetic pathway of indole-3-carboxylate derivatives in Arabidopsis.

Microbial Production: A Diverse Chemical Arsenal

Microorganisms, including bacteria and fungi, are prolific producers of indole-3-carboxylate and its derivatives. These compounds often play crucial roles in microbial communication, pathogenesis, and interactions with host organisms.[6][7]

-

Bacteria: Gut microbiota can metabolize tryptophan to produce indole-3-carboxylic acid.[8] Marine bacteria, such as Bacillus sp. and Streptomyces sp., are also known sources of these compounds.[8][9][10] For example, 6-isoprenylindole-3-carboxylic acid has been isolated from a marine-derived Streptomyces sp.[9]

-

Fungi: Endophytic fungi, which live within plant tissues, can produce indole-3-carboxylic acid.[11][12] For instance, Lasiodiplodia pseudotheobromae, an endophytic fungus, has been shown to produce indole-3-carboxylic acid.[11][12] Fungi can utilize tryptophan-dependent pathways, similar to plants, to synthesize indole-3-acetic acid (IAA), a related and often co-occurring compound.[6][7][13][14] While the direct pathways to ICOOH are less characterized in fungi, the oxidation of IAA or related intermediates is a plausible route.

Section 2: Natural Sources and Chemical Diversity

Indole-3-carboxylate derivatives are found in a remarkable variety of natural sources, each contributing unique structural modifications to the core indole scaffold.

Terrestrial Plants

Cruciferous vegetables from the Brassicaceae family, such as broccoli and cabbage, are well-known sources of indole compounds, including indole-3-carbinol, a precursor to various indole derivatives.[15][16][17] The model plant Arabidopsis thaliana produces a range of indole-3-carboxylic acid derivatives as part of its defense response.[1][2][3][4][5] Other plants, like barley (Hordeum vulgare), also contain indole derivatives.[16]

Marine Ecosystems: A Treasure Trove of Novel Derivatives

The marine environment is a rich and largely untapped source of novel indole alkaloids, including indole-3-carboxylate derivatives.[18][19]

-

Marine Sponges: Sponges of the genera Ircinia, Spongosorites, and Hyrtios have yielded various indole-3-carboxylate derivatives.[10][18] For example, methyl 1H-indole-3-carboxylate was isolated from Spongosorites sp.[18] and 5-hydroxy-1H-indole-3-carboxylic acid methyl ester was found in Hyrtios erectus.[10]

-

Marine Fungi and Bacteria: Marine-derived fungi and bacteria are also significant producers.[10] An unidentified algicolous fungus yielded Nb-acetyltryptamine, a simple indole derivative.[10]

Fungi and Bacteria

Beyond the marine environment, terrestrial fungi and bacteria are important sources. Streptomyces sp. is a known producer of indole-3-carboxylic acid with antimicrobial properties.[8] The endophytic fungus Lasiodiplodia pseudotheobromae also produces this compound.[11][12]

Table 1: Selected Naturally Occurring Indole-3-Carboxylate Derivatives and Their Sources

| Derivative | Natural Source | Organism Type |

| Indole-3-carboxylic acid | Arabidopsis thaliana, Human gut microbiota, Streptomyces sp., Lasiodiplodia pseudotheobromae | Plant, Bacteria, Fungus |

| Methyl 1H-indole-3-carboxylate | Spongosorites sp. | Marine Sponge |

| 6-Isoprenylindole-3-carboxylic acid | Streptomyces sp. (marine-derived) | Marine Bacterium |

| 5-Hydroxy-1H-indole-3-carboxylic acid methyl ester | Hyrtios erectus | Marine Sponge |

| 6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester | Syncarpa oviformis | Ascidian |

| 5-Hydroxy-1H-indole-3-carboxylic acid ethyl ester | Ircinia sp. | Marine Sponge |

Section 3: Physiological Roles and Pharmacological Potential

The diverse structures of naturally occurring indole-3-carboxylate derivatives are mirrored by their wide range of biological activities.

Plant Defense

In plants, these compounds are key players in the defense against pathogens.[1][2] Derivatives of indole-3-carboxylic acid accumulate in Arabidopsis upon infection and contribute to disease resistance.[1][20] Indole-3-carboxylic acid itself can induce resistance in plants against necrotrophic fungi.[8][20]

Antimicrobial and Antiviral Activities

Many indole-3-carboxylate derivatives exhibit potent antimicrobial and antiviral properties. Indole-3-carboxylic acid isolated from Streptomyces sp. is active against Gram-positive bacteria, yeast, and fungi.[8] Synthetic derivatives have also shown significant antibacterial activity.[21][22] Furthermore, some indole alkaloids have demonstrated antiviral activity against the influenza virus.[23] Indole-3-carboxylic acid has been shown to inhibit HIV replication.[20]

Cytotoxic and Anticancer Potential

A significant area of interest for drug development is the cytotoxic activity of these compounds against cancer cell lines.[16] Methyl 1H-indole-3-carboxylate from a marine sponge demonstrated cytotoxic attributes against several human cancer cell lines.[18] Indole-3-carboxylic acid is cytotoxic to human lung and breast cancer cells.[20] It can also enhance the anti-colorectal cancer potency of doxorubicin.[24]

Other Biological Activities

Indole-3-carboxylate derivatives have been implicated in a variety of other physiological processes:

-

Antioxidant Activity: Some derivatives have shown radical scavenging activities.[9][25][26]

-

Enzyme Inhibition: Certain marine-derived indole alkaloids exhibit inhibitory activity towards enzymes like factor VIIa and thrombin.[10]

-

Anti-inflammatory Effects: Indole derivatives have been noted for their anti-inflammatory properties.[16][27]

Section 4: Experimental Protocols for Isolation and Characterization

The successful study of naturally occurring indole-3-carboxylate derivatives hinges on robust methods for their extraction, isolation, and structural elucidation.

Extraction and Isolation Workflow

The general procedure for isolating indole alkaloids from natural sources involves several key steps.[28][29]

Caption: General workflow for the extraction and isolation of indole-3-carboxylate derivatives.

Step-by-Step Methodology:

-

Sample Preparation: The natural source material (e.g., dried plant material, lyophilized marine sponge, or fungal culture filtrate) is ground to a fine powder or concentrated.

-

Extraction: The prepared material is extracted with an appropriate organic solvent, such as methanol, ethanol, or ethyl acetate. This is often done through maceration, soxhlet extraction, or sonication. The resulting crude extract contains a mixture of compounds.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach is to partition the extract between a polar solvent (e.g., methanol/water) and a series of nonpolar to moderately polar solvents (e.g., hexane, dichloromethane, ethyl acetate).

-

Chromatographic Separation: The fractions obtained from partitioning are then subjected to various chromatographic techniques for further separation.

-

Column Chromatography: This is a primary separation technique using stationary phases like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for the final purification of individual compounds.

-

-

Purity Assessment: The purity of the isolated compound is assessed using techniques like Thin Layer Chromatography (TLC) and analytical HPLC.

Structural Characterization Techniques